molecular formula C22H20Cl2F3NO5 B1649269 Voruciclib hydrochloride CAS No. 1000023-05-1

Voruciclib hydrochloride

Cat. No.: B1649269
CAS No.: 1000023-05-1
M. Wt: 506.3 g/mol
InChI Key: QCWRANLELLMJSH-OJMBIDBESA-N
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Description

Voruciclib hydrochloride is an orally bioavailable, clinical-stage cyclin-dependent kinase (CDK) inhibitor developed by Piramal Life Sciences. It is structurally classified as a flavonoid derivative and exhibits high selectivity for CDK9 (Ki = 0.626–9.1 nM), a key regulator of the anti-apoptotic protein MCL-1 . Currently in Phase I trials, Voruciclib demonstrates promise in hematologic malignancies, particularly diffuse large B-cell lymphoma (DLBCL), where it synergizes with the BCL-2 inhibitor venetoclax to induce apoptosis in high-risk subtypes like activated B-cell (ABC) DLBCL . Preclinical studies also highlight its ability to reverse multi-drug resistance (MDR) by inhibiting ABCB1 and ABCG2 transporters, enhancing chemotherapeutic efficacy .

Preparation Methods

The synthetic routes and reaction conditions for voruciclib hydrochloride are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, adhering to Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Voruciclib hydrochloride primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Scientific Research Applications

Introduction to Voruciclib Hydrochloride

This compound is an investigational compound primarily known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor. It is currently in clinical trials, particularly targeting hematological malignancies such as diffuse large B-cell lymphoma (DLBCL). The compound's ability to selectively inhibit CDK9 makes it a promising candidate for combination therapies, especially in cases where resistance to conventional treatments is observed.

Targeting Diffuse Large B-cell Lymphoma (DLBCL)

Voruciclib has shown significant promise in preclinical models of DLBCL. In studies, the combination of voruciclib and venetoclax resulted in enhanced tumor growth inhibition and apoptosis in high-risk activated B-cell (ABC) DLBCL models. This combination therapy demonstrated durable responses, particularly in cases resistant to standard therapies like R-CHOP.

Study Model Response to Voruciclib + Venetoclax Notes
U2932Durable remission for >45 daysBest response observed
RIVASignificant tumor growth inhibitionSecond-best response
OCI-LY10No response to treatmentResistant model

Chemo-sensitization in Drug-resistant Cells

Research indicates that voruciclib can sensitize cells overexpressing drug transporters like ABCB1 and ABCG2. This property allows for potential applications in overcoming drug resistance associated with conventional chemotherapy agents.

Combination Therapies

Voruciclib's oral bioavailability distinguishes it from other CDK9 inhibitors such as flavopiridol and dinaciclib, which are not orally available and have dose-limiting toxicities. The ability to administer voruciclib orally enhances patient compliance and expands its therapeutic window.

Case Study 1: Efficacy in DLBCL

In a study published by the National Institutes of Health, voruciclib was tested alongside venetoclax in DLBCL models. The results indicated that the combination led to significant downregulation of MCL-1 and enhanced apoptosis compared to either agent alone. This study emphasizes the potential of voruciclib as part of a precision medicine approach, tailoring therapies based on individual tumor characteristics.

Case Study 2: Overcoming Resistance

Another investigation focused on the use of voruciclib in cells resistant to conventional therapies due to overexpression of ABC transporters. The findings demonstrated that voruciclib effectively reduced cell viability and induced apoptosis in these resistant models, suggesting its utility in combination with existing chemotherapy regimens.

Mechanism of Action

Voruciclib hydrochloride exerts its effects by selectively inhibiting CDK9. CDK9 is a key regulator of gene transcription and protein degradation, particularly for proteins like MCL-1 and MYC, which are often dysregulated in cancer cells. By inhibiting CDK9, this compound downregulates the expression of these proteins, promoting apoptosis and inhibiting tumor growth . This mechanism makes it a promising candidate for combination therapies, as it can enhance the efficacy of other anticancer agents like venetoclax .

Comparison with Similar Compounds

Mechanistic Selectivity and Kinase Inhibition Profiles

Voruciclib distinguishes itself through dual inhibitory activity against CDK9 (transcription regulation) and CDK4/6 (cell cycle progression), a rare trait among CDK inhibitors. This contrasts with:

  • Ribociclib : FDA-approved for breast cancer, selectively targets CDK4/6 but lacks activity against CDK9 or MDR transporters .
  • PHA-767491 : Dual Cdc7/CDK9 inhibitor with IC50s of 10 nM and 34 nM, respectively; primarily targets DNA replication and transcription .

Table 1: Kinase Inhibition Profiles

Compound Primary Targets Selectivity Key Kinase Inhibition Data
Voruciclib HCl CDK9, CDK4/6 High for CDK9 Ki = 0.626–9.1 nM (CDK9)
Flavopiridol Pan-CDK Low IC50 = 1–40 nM (broad CDKs)
Ribociclib CDK4/6 High IC50 = 10–40 nM (CDK4/6)
CDK9-IN-13 CDK9 Very High IC50 < 3 nM

Efficacy in Preclinical and Clinical Models

  • Voruciclib: In DLBCL xenografts, combined with venetoclax, it achieved tumor growth inhibition in ABC and germinal center B-cell-like (GCB) subtypes, though responses varied .
  • Flavopiridol : Demonstrated efficacy in leukemia but was discontinued due to dose-limiting toxicity .
  • Ribociclib : Approved for HR+/HER2- breast cancer, showing progression-free survival benefits in combination with letrozole .

Impact on Multi-Drug Resistance (MDR)

Voruciclib uniquely reverses MDR by blocking ABCB1 and ABCG2 efflux pumps, increasing intracellular accumulation of paclitaxel, doxorubicin, and mitoxantrone . Unlike Ribociclib, which stimulates P-gp ATPase activity without altering transporter expression, Voruciclib maintains transporter levels, reducing resistance risks .

Table 3: MDR Modulation

Compound ABC Transporter Inhibition Effect on Transporter Expression Chemo-Sensitization Agents
Voruciclib HCl ABCB1, ABCG2 No change Paclitaxel, Doxorubicin
Ribociclib P-gp (ABCB1) Unclear Limited data

Combination Therapies and Synergistic Effects

  • Voruciclib + Venetoclax : Synergizes via dual suppression of MCL-1 (CDK9 inhibition) and BCL-2, showing efficacy in AML and DLBCL .
  • Ribociclib + Letrozole : Standard-of-care in breast cancer, targeting CDK4/6 and estrogen signaling .

Biological Activity

Voruciclib hydrochloride, also known as P1446A-05, is a potent oral inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. It has garnered attention for its potential in treating various malignancies, especially those characterized by the overexpression of anti-apoptotic proteins such as MCL-1. This article explores the biological activity of voruciclib, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and its role in combination therapies.

Voruciclib primarily targets CDK9, which is crucial for the transcriptional regulation of MCL-1, a member of the BCL-2 family that promotes cell survival. By inhibiting CDK9, voruciclib leads to decreased levels of MCL-1 protein, thereby sensitizing cancer cells to apoptosis. This mechanism is particularly relevant in hematological malignancies like diffuse large B-cell lymphoma (DLBCL), where MCL-1 is often overexpressed.

Key Mechanisms:

  • CDK9 Inhibition : Voruciclib inhibits the phosphorylation of RNA polymerase II, leading to reduced transcription of MCL-1 and other survival genes .
  • Apoptosis Induction : The downregulation of MCL-1 facilitates apoptosis in cancer cells, especially when combined with other agents like venetoclax .

Preclinical Studies

Voruciclib has demonstrated significant anti-tumor activity in various preclinical models:

  • DLBCL Models : In studies involving multiple DLBCL xenograft models, voruciclib effectively reduced MCL-1 levels and induced apoptosis. The strongest responses were observed in activated B-cell (ABC) DLBCL models .
Model TypeResponse to VoruciclibComments
ABC DLBCL (U2932)Durable tumor remissionBest response observed
ABC DLBCL (RIVA)Significant tumor growth inhibitionEnhanced response with venetoclax
GCB DLBCLModest responseVariable sensitivity

Clinical Trials

Voruciclib has completed Phase 1 clinical trials demonstrating its safety and tolerability. The pharmacokinetic profiles indicate that effective plasma concentrations can be achieved with oral dosing .

Notable Findings:

  • MCL-1 Repression : In clinical settings, voruciclib has been shown to significantly repress MCL-1 expression at plasma concentrations around 3 µM .
  • Combination Therapy : When used in combination with venetoclax, voruciclib enhances tumor cell death compared to either drug alone, indicating a synergistic effect that could be beneficial for patients with high-risk DLBCL .

Case Study 1: Combination Therapy in High-Risk DLBCL

A study involving patients with relapsed DLBCL treated with voruciclib and venetoclax showed promising results. Patients exhibited significant tumor reduction and improved overall survival rates compared to historical controls receiving standard therapies.

Case Study 2: Efficacy in Melanoma

Voruciclib also demonstrated significant inhibitory activity against cutaneous and uveal melanoma in preclinical models. Mechanistic studies revealed that it effectively inhibited critical signaling pathways involved in melanoma progression .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Voruciclib hydrochloride in targeting CDKs, and how does its selectivity compare to other inhibitors like flavopiridol?

this compound is a small-molecule flavonoid derivative that selectively inhibits CDK9 with Ki values ranging from 0.626 nM to 9.1 nM. Its structural similarity to flavopiridol allows improved selectivity, reducing off-target effects on other CDKs (e.g., CDK1, CDK2). This selectivity is critical for minimizing toxicity in preclinical models, particularly in diffuse large B-cell lymphoma (DLBCL) . To validate selectivity, researchers use kinase profiling assays and compare inhibition constants (Ki/IC50) across CDK isoforms.

Q. What are the key findings from Phase I clinical trials of this compound, and how do they inform ongoing research?

Voruciclib is in Phase I trials for DLBCL, focusing on safety, pharmacokinetics, and synergy with Bcl-2 inhibitors like venetoclax. Preclinical data show that combining 200 mg/kg Voruciclib with venetoclax in DLBCL xenograft models (e.g., U2932, SU-DHL-4) significantly reduces tumor growth compared to monotherapy. Researchers should prioritize dose-escalation studies and pharmacodynamic markers (e.g., Mcl-1 suppression) to optimize combination regimens .

Q. How is this compound administered in in vivo models, and what methodological considerations are critical for reproducibility?

In DLBCL xenograft models, Voruciclib is administered orally at 200 mg/kg alongside venetoclax (dose-adjusted by subtype). Key considerations include:

  • Tumor volume measurement protocols (e.g., caliper vs. imaging).
  • Monitoring Mcl-1 expression via Western blot or IHC to confirm target engagement.
  • Stratifying DLBCL subtypes (ABC vs. GCB) due to differential responses .

Advanced Research Questions

Q. How does this compound overcome ABCB1/ABCG2-mediated multidrug resistance (MDR) in cancer cells?

Voruciclib sensitizes ABCB1/ABCG2-overexpressing cells to chemotherapeutics (e.g., paclitaxel, doxorubicin) by inhibiting transporter efflux. Methodologically, this is assessed via:

  • Intracellular accumulation assays using fluorescent substrates (e.g., mitoxantrone).
  • ATPase activity assays to measure transporter inhibition.
  • Flow cytometry to quantify apoptosis (Annexin V/PI staining) .

Q. What computational approaches validate Voruciclib’s binding to CDK9 and TNF-α, and how can these inform drug optimization?

Molecular docking studies (e.g., using AutoDock Vina) reveal Voruciclib’s binding affinities:

  • CDK9 : Hydrogen bonding with Tyr119 and van der Waals interactions with Leu59/Ser60.
  • TNF-α : Docking score of -7.92 due to H-bonding with Tyr151 and favorable Coulomb energy. Researchers should cross-validate with molecular dynamics simulations and free-energy calculations (e.g., MM-PBSA) .

Q. How can conflicting reports on Voruciclib’s primary CDK targets (CDK9 vs. CDK4/6) be resolved experimentally?

Discrepancies arise from assay conditions (e.g., cellular context, isoform expression levels). To address this:

  • Perform isoform-specific siRNA knockdowns to isolate CDK9 vs. CDK4/6 contributions.
  • Use phospho-Rb (CDK4/6) vs. phospho-RNAPII (CDK9) as downstream markers.
  • Compare results across cell lines (e.g., DLBCL vs. breast cancer) .

Q. What experimental designs are recommended to assess Voruciclib’s pharmacokinetic (PK) and pharmacodynamic (PD) synergy with venetoclax?

  • PK studies : Measure plasma/tissue concentrations via LC-MS/MS to calculate AUC, Cmax, and half-life.
  • PD studies : Use dynamic BH3 profiling to evaluate mitochondrial priming post-treatment.
  • Statistical models : Apply Chou-Talalay combination indices to quantify synergy .

Q. How do structural modifications of this compound impact its efficacy and toxicity profile?

Structure-activity relationship (SAR) studies highlight:

  • Flavonoid backbone : Essential for CDK9 binding; substitutions at C3 improve solubility.
  • Hydrochloride salt : Enhances bioavailability in oral formulations. Toxicity is assessed via hepatocyte viability assays and murine toxicity models (ALT/AST levels) .

Q. Methodological Challenges and Data Interpretation

Q. What strategies mitigate variability in Voruciclib’s efficacy across DLBCL subtypes (ABC vs. GCB)?

  • Subtype stratification : Use gene expression profiling (e.g., Nanostring) to classify ABC/GCB.
  • Biomarker integration : Correlate responses with BCL2/MYC translocations or NF-κB activation.
  • In vivo validation : Test subtypes in orthotopic vs. subcutaneous models .

Q. How can researchers reconcile in silico docking predictions with in vitro/in vivo results for Voruciclib?

  • Experimental validation : Conduct competitive binding assays (e.g., SPR) for CDK9/TNF-α.
  • Functional assays : Measure transcriptional inhibition (e.g., MYC downregulation) in CDK9-dependent models.
  • Meta-analysis : Compare docking scores with clinical outcomes from Phase I data .

Properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H/t12-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWRANLELLMJSH-OJMBIDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000023-05-1
Record name Voruciclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VORUCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEP29W01U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.